
Oratecan
Overview
Description
Oratecan is an investigational oral chemotherapeutic agent combining encequidar mesylate (a novel, low-absorbed P-glycoprotein [P-gp] pump inhibitor) and irinotecan, a topoisomerase I inhibitor widely used intravenously (IV) for colorectal and other cancers . Developed via Hanmi Pharmaceutical’s Orascovery platform, this compound leverages encequidar to inhibit intestinal P-gp, enabling systemic absorption of irinotecan while minimizing gastrointestinal toxicity . Clinical trials since 2014 have evaluated its pharmacokinetics (PK), safety, and efficacy in advanced malignancies, with phase I results published in 2022 .
Preparation Methods
Oratecan is synthesized by combining irinotecan with encequidar methanesulfonate. The preparation involves a dose-escalation design where patients are treated with this compound on day 1 every 21 days. The irinotecan dose is escalated from 20 to 320 mg/m², while the encequidar methanesulfonate dose is fixed at 15 mg (12.9 mg free base) . Industrial production methods for this compound are not extensively documented, but they likely involve standard pharmaceutical manufacturing processes to ensure the stability and efficacy of the compound.
Chemical Reactions Analysis
Oratecan undergoes various chemical reactions, primarily involving its components, irinotecan and encequidar methanesulfonate. Irinotecan is a prodrug that is activated in the liver and intestines via carboxylesterase to its active form, SN-38, which is approximately 1000 times more cytotoxic than irinotecan itself . The major reactions include:
Oxidation: Irinotecan can undergo oxidation to form its active metabolite, SN-38.
Reduction: Reduction reactions are less common for irinotecan.
Substitution: Irinotecan can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include carboxylesterase enzymes and physiological conditions within the liver and intestines.
Scientific Research Applications
Oratecan has significant scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat various solid tumors, including colorectal, gastroesophageal, pancreatic, and ovarian cancers . The combination of encequidar methanesulfonate with irinotecan aims to enhance the efficacy of irinotecan by inhibiting the P-glycoprotein pump, which is known to contribute to drug resistance in cancer cells . This makes this compound a promising candidate for overcoming drug resistance and improving treatment outcomes in cancer patients.
Mechanism of Action
The mechanism of action of Oratecan involves the inhibition of DNA topoisomerase I by irinotecan. DNA topoisomerase I is a nuclear enzyme that ensures proper DNA topology during replication and transcription by creating reversible single-strand breaks . Irinotecan and its active metabolite, SN-38, form a complex with topoisomerase I, blocking its enzymatic activity and interfering with DNA synthesis. This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death . Encequidar methanesulfonate enhances the efficacy of irinotecan by inhibiting the P-glycoprotein pump, which reduces drug efflux and increases intracellular concentrations of irinotecan .
Comparison with Similar Compounds
Oraxol (Oral Paclitaxel + Encequidar)
Structural/Functional Similarities :
- Both use encequidar to inhibit P-gp, enabling oral delivery of chemotherapy .
- Developed under the same Orascovery platform (Hanmi/Athenex collaboration) .
Differences :
Rationale for Comparison :
- Both demonstrate P-gp inhibition’s role in oral chemotherapy but target distinct molecular pathways (topoisomerase I vs. microtubule stabilization) .
IV Irinotecan
Functional Similarities :
Key Contrasts :
Clinical Implications :
- This compound’s oral formulation may improve patient compliance but requires further efficacy validation in phase II trials .
Research Findings and Challenges
- This compound’s Phase I Results: No radiological responses observed, but 28.6% achieved SD ≥8 weeks, suggesting disease stabilization . SN-38 exposure at 280 mg/m² matched IV irinotecan (125 mg/m²), supporting dose optimization .
- Oraxol’s Success : Phase III trials in metastatic breast cancer demonstrated improved progression-free survival vs. IV paclitaxel, validating the Orascovery platform .
- Challenges for this compound: Limited antitumor activity in monotherapy; combination regimens may enhance efficacy . Competition from IV irinotecan’s established role and newer targeted therapies .
Biological Activity
Oratecan, a synthetic derivative of camptothecin, has emerged as a promising compound in the field of oncology. Its biological activity has been investigated primarily through preclinical studies and early-phase clinical trials, focusing on its potential as an effective chemotherapeutic agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms, pharmacological properties, and relevant case studies.
This compound functions primarily as a topoisomerase I inhibitor , which is crucial for DNA replication and repair. By inhibiting this enzyme, this compound induces DNA damage, leading to apoptosis in cancer cells. The compound's chlorinated side chain enhances its potency compared to its parent compound, camptothecin, allowing it to effectively target various solid tumors, including colorectal and breast cancers.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound's bioavailability is enhanced by its formulation with encequidar methanesulfonate, a P-glycoprotein pump inhibitor that minimizes the drug's efflux from cells . This combination aims to improve the therapeutic index of irinotecan when administered as this compound.
Parameter | Value |
---|---|
Maximum Tolerated Dose | 280 mg/m² every 21 days |
Bioavailability | Enhanced with encequidar |
Common Side Effects | Nausea, diarrhea, fatigue |
Progression-Free Survival | 9 weeks (median) |
Efficacy in Clinical Trials
This compound has been evaluated in various clinical settings. A dose regimen-finding study reported that at doses of 280 mg/m² and 320 mg/m², potential antitumor activity was observed. However, no radiologic responses were achieved among the patients studied, indicating a need for further investigation into optimal dosing strategies and combination therapies .
Case Studies
Several case studies have contributed to understanding this compound's clinical potential:
-
Case Study: Combination Therapy
In a clinical trial involving patients with advanced malignancies, this compound was administered alongside other chemotherapeutics. The results indicated that combining this compound with standard therapies could enhance treatment efficacy while maintaining a comparable safety profile to intravenous irinotecan . -
Case Study: Patient Response
A specific patient case highlighted the effectiveness of this compound in achieving stable disease for over eight weeks despite not reaching complete or partial response criteria. This underscores the importance of evaluating disease stabilization as a therapeutic goal in advanced cancer treatment .
Safety Profile
The safety profile of this compound appears favorable when compared to traditional chemotherapy agents like irinotecan. Common adverse events include gastrointestinal disturbances such as nausea and diarrhea; however, these are manageable and consistent with known side effects of similar drugs .
Q & A
Q. What established protocols are recommended for synthesizing Oratecan in laboratory settings?
Basic
Synthesis of this compound typically involves multi-step organic reactions, with purification via high-performance liquid chromatography (HPLC) or recrystallization. Key steps include:
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation .
- Purity standards : Use of analytical-grade solvents and adherence to Good Laboratory Practices (GLP) to ensure reproducibility .
Methodological Tip : Include detailed reaction conditions (e.g., temperature, catalysts) in supplementary materials to enable replication .
Q. How do researchers validate the stability of this compound under varying storage conditions?
Basic
Stability studies employ accelerated degradation testing (e.g., 40°C/75% relative humidity) and analytical monitoring via HPLC or UV-Vis spectroscopy. Parameters assessed include:
- Degradation kinetics : Calculation of half-life and identification of degradation byproducts .
- Data reporting : Tabulate stability results with confidence intervals (Table 1).
Table 1 : Stability Data Comparison
Condition | Half-life (days) | Major Byproduct |
---|---|---|
25°C, dry | 180 | None |
40°C, 75% RH | 45 | Compound X |
Q. What methodologies resolve contradictions in this compound’s pharmacokinetic data across in vivo models?
Advanced
Discrepancies often arise from interspecies metabolic differences or dosing regimens. Strategies include:
- Comparative meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cytochrome P450 activity) .
- Sensitivity testing : Adjust experimental parameters (e.g., administration route) and use physiologically based pharmacokinetic (PBPK) modeling .
Key Consideration : Report interspecies variability in metabolic pathways to contextualize findings .
Q. How can computational models predict this compound’s interaction with novel biological targets?
Advanced
Molecular docking simulations and machine learning (ML) frameworks are used to identify binding affinities. Steps include:
- Data curation : Use Protein Data Bank (PDB) structures and QSAR (Quantitative Structure-Activity Relationship) datasets .
- Validation : Compare in silico predictions with in vitro assays (e.g., fluorescence polarization) .
Methodological Gap : Address limitations in force-field accuracy for flexible ligands .
Q. What experimental designs minimize bias in this compound’s efficacy studies?
Advanced
Implement double-blinded randomized controlled trials (RCTs) with:
- Control groups : Placebo and active comparators (e.g., established chemotherapeutics).
- Endpoint criteria : Predefined metrics like tumor volume reduction or biomarker levels .
- Statistical rigor : Power analysis to determine sample size and account for attrition bias .
Ethical Note : Obtain institutional review board (IRB) approval for human subject protocols .
Q. Which analytical techniques best quantify this compound in complex biological matrices?
Basic
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity. Method optimization includes:
- Sample preparation : Solid-phase extraction (SPE) to remove interferents .
- Calibration : Use isotopically labeled internal standards (e.g., deuterated this compound) .
Data Reproducibility : Share instrument parameters (e.g., collision energy) in supplementary files .
Q. How do researchers address batch-to-batch variability in this compound production?
Basic
Quality control (QC) protocols involve:
- In-process checks : Monitor reaction intermediates via thin-layer chromatography (TLC).
- Final product testing : Meet pharmacopeial standards for purity (>98%) using orthogonal methods (e.g., HPLC and NMR) .
Documentation : Maintain batch records with raw data for regulatory audits .
Q. What strategies identify this compound’s metabolites in preclinical studies?
Advanced
High-resolution mass spectrometry (HRMS) coupled with metabolomics workflows:
- Fragmentation patterns : Use MS² or MS³ to elucidate metabolite structures .
- Isotope tracing : Track labeled this compound in urine or plasma samples .
Challenge : Differentiate phase I/II metabolites using enzymatic hydrolysis .
Q. How can researchers optimize this compound’s formulation for enhanced bioavailability?
Advanced
Nanoparticle encapsulation or lipid-based delivery systems are explored. Evaluation metrics include:
- In vitro release : Dialysis bag method under simulated physiological conditions.
- Pharmacokinetic profiling : Compare AUC (Area Under the Curve) of free vs. formulated this compound .
Regulatory Aspect : Include stability data for regulatory submissions .
Q. What gaps exist in understanding this compound’s mechanism of action in resistant cell lines?
Advanced
Resistance mechanisms (e.g., efflux pump upregulation) require:
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes .
- Functional assays : siRNA knockdown of candidate genes to confirm role in resistance .
Future Direction : Explore combination therapies targeting resistance pathways .
Q. Guidelines for Using This FAQ
- Referencing : Cite primary literature and adhere to journal-specific formatting (e.g., ACS, APA) .
- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare to comply with open science mandates .
- Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .
Properties
IUPAC Name |
[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKHSYORGJETM-MGDILKBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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